![molecular formula C15H14N6O2 B2932603 (3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1286718-65-7](/img/structure/B2932603.png)
(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
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Overview
Description
The compound contains several functional groups including a 1,2,4-oxadiazole ring, an azetidine ring, and a 1,2,3-triazole ring. The presence of these heterocyclic rings suggests that this compound could have potential biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through cyclization reactions or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the substituents on them. Techniques such as NMR and X-ray crystallography can be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing groups present. The oxadiazole and triazole rings are aromatic and may undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar oxadiazole and triazole rings could increase its solubility in polar solvents .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles have been used in the development of medicinal scaffolds demonstrating activities against diseases like HIV, tuberculosis, and cancer .
Organic Synthesis
These compounds play a significant role in organic chemistry due to their stability and versatility .
Polymer Chemistry
Triazoles are used in creating polymers with specific properties for industrial applications .
Supramolecular Chemistry
They are involved in the design of new molecular structures with potential uses in various technologies .
Bioconjugation and Chemical Biology
Triazoles can be used to link molecules together in biological contexts .
Fluorescent Imaging
Some triazole derivatives are used as fluorescent markers in imaging techniques .
Materials Science
They contribute to the development of new materials with unique properties .
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been used as synthetic intermediates for the development of novel chemical entities in medicinal and pharmaceutical chemistry .
Mode of Action
1,2,4-oxadiazole derivatives have been found to interact with various enzymes and receptors via numerous non-covalent interactions . This interaction can lead to changes in the function of these targets, resulting in the observed biological activities.
Biochemical Pathways
It has been noted that 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . These activities suggest that the compound may affect the biochemical pathways related to these organisms.
Pharmacokinetics
It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
The compound has shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . It also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) . These results indicate that the compound has significant antibacterial activity.
Action Environment
It’s worth noting that the efficacy of 1,2,4-oxadiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target organisms .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c1-10-17-14(23-19-10)11-8-20(9-11)15(22)13-7-16-21(18-13)12-5-3-2-4-6-12/h2-7,11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQNHRIHJAALAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone |
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